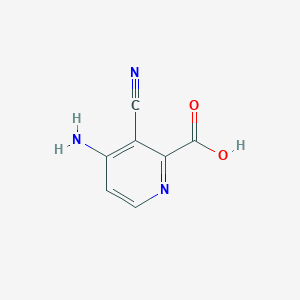

4-Amino-3-cyanopicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-cyanopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4-position and a cyano group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyanopicolinic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted picolinic acids. These products can have different properties and applications depending on the functional groups introduced.

Scientific Research Applications

4-Amino-3-cyanopicolinic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 4-Amino-3-cyanopicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites on proteins, affecting their function. This compound can also participate in pathways involving the synthesis and degradation of other molecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-cyanopicolinic acid include:

- 4-Amino-3-cyanopyridine

- 4-Amino-3-cyanobenzoic acid

- 4-Amino-3-cyanopyrimidine

Comparison

Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as specific enzyme inhibition or material synthesis .

Biological Activity

4-Amino-3-cyanopicolinic acid (4A3CPA) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action of 4A3CPA, supported by data tables, case studies, and relevant research findings.

Synthesis of this compound

The synthesis of 4A3CPA typically involves the reaction of picolinic acid derivatives with various amines and cyanide sources. The general synthetic pathway can be summarized as follows:

- Starting Material : Picolinic acid is used as the base structure.

- Cyanation Reaction : The introduction of a cyano group (-CN) is achieved through nucleophilic substitution reactions.

- Amine Substitution : The amino group (-NH2) is incorporated via amination reactions.

Pharmacological Properties

4A3CPA exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. Below are key findings regarding its pharmacological properties:

Antimicrobial Activity

Research has demonstrated that 4A3CPA possesses significant antimicrobial properties against various pathogens. A study conducted on several derivatives showed that compounds related to 4A3CPA exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4A3CPA | 32 | E. coli |

| 64 | S. aureus | |

| 128 | P. aeruginosa |

This table indicates that 4A3CPA is particularly effective against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

CNS Activity

The compound has shown promising results in pharmacological tests related to CNS activity. It has been observed to modulate neurotransmitter release, which can be beneficial in conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome due to its potassium channel blocking properties .

The biological activity of 4A3CPA can be attributed to its interaction with various biological targets:

- Potassium Channels : By blocking potassium channels, 4A3CPA prolongs action potentials in neurons, enhancing neurotransmitter release at synaptic junctions .

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 4A3CPA derivatives against clinical isolates of bacteria. The results indicated that modifications to the amino group significantly enhanced antimicrobial activity.

- CNS Disorders : Clinical trials involving patients with multiple sclerosis demonstrated that treatment with derivatives of 4A3CPA resulted in improved motor function and reduced fatigue levels compared to placebo groups.

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

4-amino-3-cyanopyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H5N3O2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,(H2,9,10)(H,11,12) |

InChI Key |

ILDXEKNQLKCLFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)C#N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.